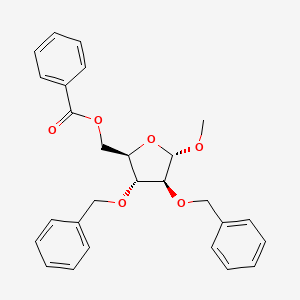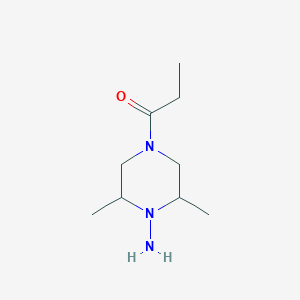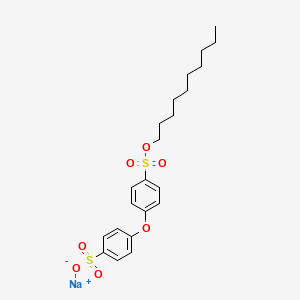
Methyl tri-O-benzyl-alpha-D-arabinofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is a chemical compound extensively utilized in carbohydrate chemistry research. It features an arabinofuranoside backbone, with three hydroxyl groups substituted with benzyl moieties and one hydroxyl group methylated .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl tri-O-benzyl-alpha-D-arabinofuranoside typically involves the protection of hydroxyl groups on the arabinofuranoside backbone using benzyl groups. This is followed by methylation of one of the hydroxyl groups. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same protection and methylation steps, with careful control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl tri-O-benzyl-alpha-D-arabinofuranoside undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the benzyl groups, yielding the parent arabinofuranoside.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Parent arabinofuranoside.
Substitution: Various substituted arabinofuranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex carbohydrate molecules.
Biology: In the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a precursor in the synthesis of glycosylated drugs and bioactive molecules.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl tri-O-benzyl-alpha-D-arabinofuranoside involves its role as a protected sugar derivative. The benzyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions. The methyl group provides additional stability and can be selectively removed under specific conditions. The compound interacts with various molecular targets and pathways depending on its application, such as enzymes involved in glycosylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside: Similar structure but with benzoyl groups instead of benzyl groups.
Methyl 2,3,5-tri-O-benzyl-beta-D-arabinofuranoside: Similar structure but with a beta configuration instead of alpha.
Uniqueness
Methyl tri-O-benzyl-alpha-D-arabinofuranoside is unique due to its specific substitution pattern and configuration, which provide distinct chemical properties and reactivity. The benzyl groups offer protection while being easily removable, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C27H28O6 |
|---|---|
Molekulargewicht |
448.5 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S)-5-methoxy-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C27H28O6/c1-29-27-25(31-18-21-13-7-3-8-14-21)24(30-17-20-11-5-2-6-12-20)23(33-27)19-32-26(28)22-15-9-4-10-16-22/h2-16,23-25,27H,17-19H2,1H3/t23-,24-,25+,27+/m1/s1 |
InChI-Schlüssel |
WRLRVOXTRBDJKZ-QUUPDEESSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazo[4,5-B]pyridine-2-acetonitrile,6-bromo](/img/structure/B13822664.png)

![4-o-Tolyl-2,4-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B13822668.png)



![4-cyano-2-fluoro-N'-[(Z)-indol-3-ylidenemethyl]benzohydrazide](/img/structure/B13822688.png)






![4,5-Dihydro-2,2'-bibenzo[d][1,3,2]dioxaborole](/img/structure/B13822744.png)
